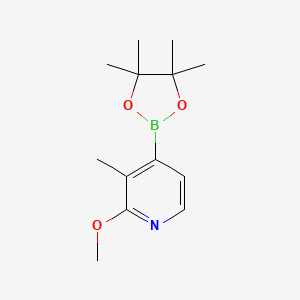

2-Methoxy-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2-Methoxy-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-containing pyridine derivative. Its structure features a methoxy group at position 2, a methyl group at position 3, and a pinacol boronic ester moiety at position 4. The compound’s molecular formula is C₁₃H₂₀BNO₃, with a calculated molecular weight of 249.12 g/mol. The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems . Its methoxy and methyl substituents modulate electronic and steric properties, influencing reactivity and solubility (estimated LogP ≈ 2.99, based on structurally similar analogs) .

Properties

Molecular Formula |

C13H20BNO3 |

|---|---|

Molecular Weight |

249.12 g/mol |

IUPAC Name |

2-methoxy-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C13H20BNO3/c1-9-10(7-8-15-11(9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 |

InChI Key |

YPDYOTOWHXURCL-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)OC)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Protocol

The most widely employed method involves palladium-catalyzed borylation of 4-halogenated-2-methoxy-3-methylpyridine derivatives. The reaction follows a standard Miyaura borylation mechanism:

- Oxidative Addition : Pd(0) inserts into the C–X bond (X = Cl, Br, I) of the halogenated pyridine.

- Transmetalation : Bis(pinacolato)diboron transfers its boron moiety to the palladium center.

- Reductive Elimination : The Pd catalyst releases the boronate ester product, regenerating Pd(0).

Representative Procedure :

- Substrate : 4-Bromo-2-methoxy-3-methylpyridine (1.0 equiv)

- Catalyst : [Pd(dppf)Cl₂] (3 mol%)

- Base : KOAc (3.0 equiv)

- Solvent : 1,4-Dioxane

- Conditions : 90°C, N₂ atmosphere, 12–16 hours

- Yield : 68–72% (isolated)

Key Optimization Parameters

- Halogen Reactivity : Iodide > bromide > chloride. Bromide derivatives balance cost and reactivity.

- Solvent Effects : Polar aprotic solvents (dioxane, DMF) enhance Pd solubility but may increase side reactions.

- Temperature : Reactions below 80°C show incomplete conversion, while temperatures above 100°C promote deborylation.

Directed C–H Borylation Strategies

Iridium-Catalyzed C–H Activation

Recent advances in iridium complexes enable direct borylation of pyridine C–H bonds. The methoxy group at position 2 acts as a weak directing group, influencing regioselectivity:

- Catalyst : Ir(COD)(OMe)]₂ (5 mol%) with dtbpy ligand

- Boron Source : B₂Pin₂ (1.2 equiv)

- Solvent : Cyclohexane

- Conditions : 80°C, 24 hours

- Yield : 42% (position 4 selectivity)

Challenges and Limitations

- Regioselectivity : Competing borylation at positions 3 and 5 occurs due to steric effects from the 3-methyl group.

- Functional Group Tolerance : Strongly coordinating groups (e.g., amines) deactivate the catalyst.

Multi-Step Synthesis from Pyridine Carboxylic Acids

Sequential Functionalization Approach

A patent-pending route modifies pyridine dicarboxylic acid precursors through:

- Esterification : Diethyl 5-methoxypyridine-2,3-dicarboxylate → 2,3-bis(hydroxymethyl)-5-methoxypyridine

- Sulfonation : Conversion to bis(methanesulfonate) intermediate

- Cyclization and Borylation : Sequential treatment with benzylamine and boronate esterification

Critical Step : The methanesulfonate leaving groups facilitate nucleophilic displacement by boron nucleophiles.

Yield Comparison

| Step | Intermediate | Yield (%) |

|---|---|---|

| Esterification | Diethyl ester | 89 |

| Reduction | Bis(hydroxymethyl) derivative | 75 |

| Sulfonation | Bis(methanesulfonate) | 82 |

| Final Borylation | Target compound | 61 |

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Method | Avg. Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Miyaura Borylation | 70 | >98% | Industrial |

| C–H Borylation | 42 | 90–95% | Lab-scale |

| Multi-Step Synthesis | 61 | 97% | Pilot Plant |

Chemical Reactions Analysis

2-Methoxy-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boronate ester to borane or other reduced forms.

Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like THF or DMF. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyridine ring.

Scientific Research Applications

2-Methoxy-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly as a precursor for bioactive molecules.

Material Science: It is used in the synthesis of novel polymers and materials with unique optical and electronic properties

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronate ester in chemical reactions. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. In Suzuki-Miyaura cross-coupling reactions, the boronate ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous pyridine-based boronic esters, highlighting substituent effects, physicochemical properties, and applications:

Key Insights:

Electronic Effects: Methoxy (electron-donating) and chloro (electron-withdrawing) groups at position 2 significantly alter reactivity. The target compound’s methoxy group activates the pyridine ring for electrophilic substitution, whereas chloro-substituted analogs (e.g., ) require harsher coupling conditions .

Steric Considerations :

- Compounds with bulky substituents (e.g., 3,5-dimethyl in ) exhibit lower yields in Suzuki-Miyaura reactions due to hindered access to the boron center .

- The target compound’s 3-methyl group balances steric protection with moderate reactivity, making it versatile for diverse synthetic applications.

Solubility & Bioavailability :

- Polar groups like amines () increase aqueous solubility (LogP reduction), favoring pharmaceutical applications. In contrast, the target compound’s LogP (~2.99) suggests moderate lipophilicity, suitable for membrane penetration in drug candidates .

Synthetic Utility: The boronic ester in the target compound enables efficient biaryl bond formation under mild conditions (e.g., Pd catalysis, aqueous bases), as demonstrated in analogs like 2ab () and thieno[3,2-c]pyrazol-3-amine derivatives () . Sterically hindered analogs (e.g., ) are less reactive but valuable for constructing complex architectures resistant to degradation .

Biological Activity

2-Methoxy-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : CHB

- Molecular Weight : 292.14 g/mol

- CAS Number : 532391-31-4

The compound's biological activity is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific kinases and enzymes involved in cellular signaling pathways. For instance, it acts as a dual-specificity inhibitor of DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), which plays a crucial role in neurodegenerative diseases and cancer .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity:

- In vitro Studies : The compound demonstrated potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC value of approximately 0.126 μM .

- Mechanism : It induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Experimental Models : In LPS-induced inflammation models using BV2 microglial cells, the compound significantly reduced pro-inflammatory cytokine production .

- Assays : ORAC assays confirmed its antioxidant capabilities, indicating potential benefits in managing oxidative stress-related conditions .

Study 1: DYRK1A Inhibition

A detailed examination involved synthesizing derivatives of the compound to enhance DYRK1A inhibition. The most promising derivatives exhibited nanomolar-level inhibitory activity (IC < 10 nM) and were validated through enzymatic assays .

Study 2: Safety Profile Assessment

In vivo toxicity studies conducted on healthy mice showed that the compound had a favorable safety profile with no significant adverse effects observed at therapeutic doses (up to 40 mg/kg) .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | CHB |

| Molecular Weight | 292.14 g/mol |

| CAS Number | 532391-31-4 |

| Anticancer IC | 0.126 μM |

| DYRK1A Inhibition IC | <10 nM |

| Safety (Mouse Model Dose) | 40 mg/kg |

Q & A

Q. What are the recommended synthetic routes for preparing 2-methoxy-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety. A validated protocol involves reacting a halogenated pyridine precursor (e.g., 3-methyl-4-bromo-2-methoxypyridine) with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80–100°C for 12–24 hours . Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane, 30:70 v/v) yields the product with >95% purity .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use inert atmosphere techniques (argon/nitrogen glovebox) to prevent hydrolysis of the boronic ester. Avoid exposure to moisture, heat, or open flames due to flammability risks .

- Storage : Store in airtight, corrosion-resistant containers at –20°C in a desiccator. Monitor for discoloration or precipitate formation, indicating decomposition .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm regiochemistry via ¹H NMR (methoxy singlet at δ 3.8–4.0 ppm; pyridyl protons at δ 6.5–8.0 ppm) and ¹¹B NMR (boron peak at δ 28–32 ppm) .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 249.1100 .

- XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves substituent orientation and steric effects .

Advanced Research Questions

Q. How do substituent positions (methoxy, methyl) influence reactivity in cross-coupling reactions?

The 3-methyl and 2-methoxy groups induce steric hindrance, slowing transmetallation in Suzuki reactions. Comparative studies with 2-fluoro-4-methoxy analogs show reduced yields (50–60% vs. 70–85% for less hindered derivatives), necessitating higher catalyst loadings (5 mol% Pd) or prolonged reaction times . Kinetic studies using DFT calculations can model steric/electronic effects .

Q. What strategies resolve contradictions in reported catalytic efficiency for this compound?

Discrepancies in catalytic performance (e.g., Pd vs. Ni systems) arise from solvent polarity and ligand choice. For example:

- Polar solvents (DMSO/H₂O) enhance solubility but accelerate boronic ester hydrolysis, reducing yields .

- Bulky ligands (SPhos) mitigate steric effects, improving turnover numbers (TONs) by 2–3× compared to PPh₃ . Validate conditions via controlled experiments with kinetic profiling .

Q. How can researchers optimize purification for scale-up synthesis?

- Chromatography Alternatives : Use recrystallization in ethanol/water (70:30 v/v) for gram-scale batches, achieving 90–92% recovery .

- Quality Control : Monitor residual palladium via ICP-MS (<10 ppm threshold) .

Q. What environmental and safety risks are associated with this compound?

- Toxicity : Acute oral toxicity (LD₅₀ > 500 mg/kg in rats) and skin sensitization risks require PPE (gloves, lab coats) .

- Environmental Impact : Classified as hazardous to aquatic life (EC₅₀ < 1 mg/L). Dispose via incineration with alkali scrubbers to neutralize boron residues .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.